Cyanomethyl 3-(dimethylamino)benzoate
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Overview
Description
Cyanomethyl 3-(dimethylamino)benzoate is an organic compound that features a benzoate ester functional group with a cyanomethyl and a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cyanomethyl 3-(dimethylamino)benzoate typically involves the reaction of 3-(dimethylamino)benzoic acid with cyanomethyl reagents under specific conditions. One common method involves the esterification of 3-(dimethylamino)benzoic acid with cyanomethyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 3-(dimethylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 3-(dimethylamino)benzoic acid and cyanomethyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
Cyanomethyl 3-(dimethylamino)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Cyanomethyl 3-(dimethylamino)benzoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyanomethyl group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(dimethylamino)benzoate: Similar structure but lacks the cyanomethyl group.
Ethyl 3-(dimethylamino)benzoate: Similar structure with an ethyl ester instead of a cyanomethyl ester.
3-(Dimethylamino)benzoic Acid: The parent acid form without esterification.
Uniqueness
Cyanomethyl 3-(dimethylamino)benzoate is unique due to the presence of both the cyanomethyl and dimethylamino groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
cyanomethyl 3-(dimethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)10-5-3-4-9(8-10)11(14)15-7-6-12/h3-5,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLJZZHMSMSMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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